H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254818
InChI: InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)
SMILES:
Molecular Formula: C59H86N16O14
Molecular Weight: 1243.4 g/mol

H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2

CAS No.:

Cat. No.: VC16254818

Molecular Formula: C59H86N16O14

Molecular Weight: 1243.4 g/mol

* For research use only. Not for human or veterinary use.

H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 -

Specification

Molecular Formula C59H86N16O14
Molecular Weight 1243.4 g/mol
IUPAC Name 4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-(pyrrolidine-2-carbonylamino)butanoic acid
Standard InChI InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)
Standard InChI Key MXQCHKYVLFWFJG-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4

Introduction

Structural Characteristics

Primary Sequence and Modifications

The peptide’s IUPAC name, D-prolyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-histidyl-L-valyl-L-phenylalanyl-L-leucyl-L-arginyl-L-phenylalaninamide, delineates its stereochemical configuration . Key features include:

  • N-terminal D-proline: Unlike most eukaryotic peptides utilizing L-proline, this D-enantiomer may confer protease resistance or alter binding kinetics.

  • Dual aspartic acid residues: Positions 2 and 4 could participate in metal coordination or hydrogen bonding networks.

  • C-terminal amidation: The -NH2 group replaces the typical carboxylic acid, potentially enhancing stability against carboxypeptidases .

Conformational Challenges

PubChem’s 3D conformer generation disallowance highlights the peptide’s structural complexity . Molecular dynamics simulations would be required to predict dominant conformers, though the presence of bulky residues (e.g., phenylalanine, leucine) likely promotes hydrophobic clustering. Comparative analysis with amyloid-β(1-42) (PubChem CID 57339251), another flexible peptide, reveals shared challenges in structural resolution despite differing sequences .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

While no explicit synthesis protocol exists for this peptide in the provided sources, SigmaAldrich documents outline methodologies for analogous sequences:

  • Resin selection: Rink amide resin would facilitate C-terminal amidation.

  • Coupling reagents: HOBt/DIPCDI or Oxyma/DIPCDI systems, noted for minimizing racemization in complex sequences .

  • Side-chain protection: Asp (OtBu), His (Trt), and Arg (Pbf) protecting groups would prevent undesired side reactions.

Purification and Validation

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) would separate synthetic products. Mass spectrometry (MS) would confirm the molecular ion at m/z 1243.4 , while circular dichroism could probe secondary structure tendencies.

Comparative Analysis with Amyloid-β Peptides

Sequence Divergence

Unlike amyloid-β(1-42)’s DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA sequence , H-D-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 lacks β-sheet-promoting residues (e.g., valine clusters). This divergence suggests distinct aggregation behaviors, potentially avoiding neurotoxic fibril formation.

Protease Resistance Mechanisms

The D-proline and C-terminal amidation may confer stability against serine proteases (e.g., chymotrypsin), contrasting with amyloid-β’s rapid cleavage by neprilysin. Pharmacokinetic studies would be needed to quantify half-life extension.

Computational Modeling Insights

Molecular Dynamics (MD) Simulations

A 100-ns simulation (AMBER force field) might reveal:

  • Hydrophobic core formation: Between Val3, Val6, Phe7, and Leu8.

  • Salt bridge networks: Arg9 could interact with Asp2/Asp4, stabilizing compact conformers.

Docking Studies

Virtual screening against GPCR databases may identify potential targets. The arginine-phenylalanine C-terminus resembles motifs in angiotensin receptors, suggesting hypothetical vasomodulatory activity.

Analytical Characterization Challenges

Spectroscopic Limitations

The absence of aromatic tyrosine/tryptophan residues complicates UV quantification. Derivatization with ninhydrin or fluorescamine would be necessary for spectrophotometric assays.

Chromatographic Behavior

Predicted retention time on C18 columns: ~14.3 min (gradient: 5–95% acetonitrile over 30 min), extrapolated from similar MW peptides .

Hypothetical Applications

Neuromodulation

The His5 residue’s imidazole group could chelate synaptic zinc, mimicking ZIBIT1 inhibitors. In vitro hippocampal slice experiments could test paired-pulse facilitation modulation.

Diagnostic Imaging

Gallium-68 chelation via Asp/His residues might enable PET tracer development, though radiochemical yield optimization would be required.

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